molecular formula C10H10N2O3 B8106765 Methyl 2-hydroxy-2-(imidazo[1,2-a]pyridin-6-yl)acetate

Methyl 2-hydroxy-2-(imidazo[1,2-a]pyridin-6-yl)acetate

Cat. No.: B8106765
M. Wt: 206.20 g/mol
InChI Key: MYIGOSSKAZQIQL-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(imidazo[1,2-a]pyridin-6-yl)acetate: is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds

Synthetic Routes and Reaction Conditions:

  • Multicomponent Reactions (MCRs): One common synthetic route involves the use of multicomponent reactions, where 2-aminopyridines, phenylglyoxal, and 4-hydroxy-6-methyl-2H-pyran are reacted in the presence of ethanol as the solvent. This method is known for its high molar efficiency and atom economy.

  • Condensation Reactions: Another approach involves condensation reactions, where appropriate starting materials are condensed under specific conditions to form the desired compound.

  • Intramolecular Cyclizations: Cyclization reactions can also be employed, where intramolecular processes lead to the formation of the imidazo[1,2-a]pyridine core structure[_{{{CITATION{{{_3{Synthetic approaches and functionalizations of imidazo1,2-a ....

Industrial Production Methods: The industrial production of this compound typically involves scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where it is converted to its corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain the corresponding reduced forms of the compound.

  • Substitution Reactions: Substitution reactions, such as nucleophilic substitution, can be used to introduce various functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific oxidation conditions.

  • Reduction Products: Reduced forms of the compound, which may have different biological activities.

  • Substitution Products: Derivatives with different functional groups, which can be used for further chemical modifications.

Scientific Research Applications

Chemistry: Methyl 2-hydroxy-2-(imidazo[1,2-a]pyridin-6-yl)acetate is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications[_{{{CITATION{{{3{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f)[{{{CITATION{{{4{Functionalization of imidazo [1,2- - RSC Publishing](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a). Biology: The compound has been studied for its biological activities, including antimicrobial, antifungal, and anticancer properties[{{{CITATION{{{5{Synthesis and therapeutic potential of imidazole containing compounds](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1)[{{{CITATION{{{3{Synthetic approaches and functionalizations of imidazo1,2-a .... Medicine: It is being explored for its potential use in drug development, particularly in the treatment of various diseases such as cancer and infectious diseases[{{{CITATION{{{5{Synthesis and therapeutic potential of imidazole containing compounds](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1)[{{{CITATION{{{_3{Synthetic approaches and functionalizations of imidazo1,2-a .... Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-2-(imidazo[1,2-a]pyridin-6-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyrimidines: These compounds are structurally similar but differ in the position of nitrogen atoms within the ring structure[_{{{CITATION{{{_3{Synthetic approaches and functionalizations of imidazo1,2-a ....

  • Imidazo[1,2-a]pyridines: These compounds share the same core structure but may have different substituents at various positions on the ring.

Uniqueness: Methyl 2-hydroxy-2-(imidazo[1,2-a]pyridin-6-yl)acetate is unique due to its specific substitution pattern and the presence of the hydroxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl 2-hydroxy-2-imidazo[1,2-a]pyridin-6-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-15-10(14)9(13)7-2-3-8-11-4-5-12(8)6-7/h2-6,9,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIGOSSKAZQIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CN2C=CN=C2C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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